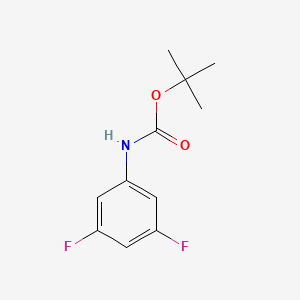

tert-Butyl N-(3,5-difluorophenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl N-(3,5-difluorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-(3,5-difluorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3,5-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSNOLRXRLZOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl N-(3,5-difluorophenyl)carbamate synthesis route

An In-Depth Technical Guide to the Synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate

Introduction

tert-Butyl N-(3,5-difluorophenyl)carbamate is a key building block in modern medicinal chemistry and organic synthesis. Its utility is primarily derived from the presence of the Boc-protecting group on the aniline nitrogen and the unique electronic properties imparted by the meta-difluoro substitution pattern on the phenyl ring. This arrangement makes the compound a valuable precursor for the synthesis of a wide range of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. The 3,5-difluorophenyl moiety is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.

This guide provides a detailed, scientifically-grounded protocol for the synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate, focusing on the most common and reliable laboratory-scale method. The discussion goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen conditions, ensuring a reproducible and high-yielding outcome.

Synthetic Strategy: Nucleophilic Acyl Substitution

The most prevalent and efficient route to tert-Butyl N-(3,5-difluorophenyl)carbamate involves the reaction of 3,5-difluoroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc-anhydride.

The reaction proceeds via the formation of a tetrahedral intermediate, which then collapses to form the stable carbamate product, along with the liberation of carbon dioxide and tert-butanol as byproducts. The choice of base and solvent is critical for maximizing the reaction rate and minimizing side reactions.

Caption: Workflow for the synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate.

Experimental Protocol

This protocol is adapted from established procedures and is designed for a laboratory setting.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Moles (mol) | Volume/Mass |

| 3,5-Difluoroaniline | 129.11 | 10.0 | 0.010 | 1.29 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 0.011 | 2.40 g |

| Triethylamine (TEA) | 101.19 | 12.0 | 0.012 | 1.67 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 20 mL |

| Ethyl acetate | - | - | - | As needed |

| Saturated aq. NaHCO₃ | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous MgSO₄ | - | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoroaniline (1.29 g, 10.0 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask and stir until the aniline is completely dissolved.

-

Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. The triethylamine acts as a base to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the Boc-anhydride.

-

Addition of Boc-anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of THF. Add this solution dropwise to the cooled aniline solution over a period of 15-20 minutes. A slight excess of Boc-anhydride ensures complete consumption of the starting aniline.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate (50 mL).

-

Aqueous Extraction: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash removes any unreacted acidic impurities and the triethylammonium salt.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford the pure tert-Butyl N-(3,5-difluorophenyl)carbamate.

Mechanism and Rationale

The synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate relies on the nucleophilicity of the aniline nitrogen. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the basicity and nucleophilicity of the aniline compared to unsubstituted aniline. However, it is still sufficiently nucleophilic to react with the highly electrophilic carbonyl carbon of the Boc-anhydride.

Caption: Simplified mechanism of Boc-protection of 3,5-difluoroaniline.

The role of triethylamine is to act as a scavenger for the proton released from the aniline nitrogen upon its attack on the Boc-anhydride. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the tert-butyl group and the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the crystalline solid.

Safety Considerations

-

3,5-Difluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Di-tert-butyl dicarbonate is a moisture-sensitive solid.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate via the reaction of 3,5-difluoroaniline with di-tert-butyl dicarbonate is a robust and high-yielding procedure. Careful control of reaction temperature and the use of an appropriate base are key to achieving a successful outcome. The resulting product is a versatile intermediate for the synthesis of complex molecules in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl N-(3,5-difluorophenyl)carbamate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of tert-Butyl N-(3,5-difluorophenyl)carbamate (CAS RN: 129589-62-4). This compound is a key intermediate in medicinal chemistry, valued for the introduction of the 3,5-difluorophenyl moiety, which can enhance metabolic stability and binding affinity in drug candidates. In the absence of extensive published experimental data, this guide consolidates information from analogous compounds and established chemical principles to provide reliable predicted properties and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of fluorinated organic molecules.

Introduction and Strategic Importance

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery. The unique electronic properties of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding interactions with biological targets. The 3,5-difluorophenyl group, in particular, is a prevalent motif in numerous pharmaceutical agents due to its ability to act as a bioisostere for other functional groups and to participate in favorable protein-ligand interactions.

tert-Butyl N-(3,5-difluorophenyl)carbamate serves as a crucial building block for introducing this valuable moiety. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, allowing for the controlled participation of the aniline nitrogen in subsequent synthetic transformations. This guide offers an in-depth look at the fundamental properties of this compound, providing the necessary data and protocols to enable its effective use in a research and development setting.

Molecular Structure and Core Physicochemical Properties

The molecular structure of tert-Butyl N-(3,5-difluorophenyl)carbamate combines a difluorinated aromatic ring with a carbamate functional group. This structure imparts a balance of lipophilic and polar characteristics, influencing its solubility and chromatographic behavior.

Caption: Chemical structure of tert-Butyl N-(3,5-difluorophenyl)carbamate.

Predicted Physicochemical Data

While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. These predictions are invaluable for experimental design, including solvent selection, reaction workup, and purification strategies.

| Property | Predicted Value | Comments and Rationale |

| Molecular Formula | C₁₁H₁₃F₂NO₂ | Derived from the chemical structure. |

| Molecular Weight | 229.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for N-Boc protected anilines.[1] |

| Melting Point | ~80 - 90 °C | Expected to be higher than 3,5-difluoroaniline (37-41 °C) due to increased molecular weight and potential for hydrogen bonding.[2] N-Boc aniline has a melting point of 134-140 °C.[1] |

| Boiling Point | > 250 °C (decomposes) | High boiling point is expected, but like many carbamates, it is likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform; sparingly soluble in hexanes; poorly soluble in water. | The tert-butyl and aromatic groups confer solubility in organic solvents, while the carbamate moiety provides some polarity. |

| logP | ~2.5 - 3.5 | The difluoro-aromatic and tert-butyl groups increase lipophilicity compared to unsubstituted N-Boc aniline. |

| pKa (Amide N-H) | ~16 - 18 | The amide proton is very weakly acidic. The electron-withdrawing fluorine atoms may slightly increase acidity compared to unsubstituted N-Boc aniline. |

Synthesis and Purification

The most direct and widely used method for the synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate is the reaction of 3,5-difluoroaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the Boc-protection of amines and is known for its high efficiency and mild conditions.[3][4]

Caption: General workflow for the synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate.

Detailed Experimental Protocol

Materials:

-

3,5-Difluoroaniline (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroaniline in THF (approximately 0.5 M concentration).

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This step removes any unreacted Boc₂O and its byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Analytical Characterization and Spectroscopic Data

Due to the absence of published spectra for tert-Butyl N-(3,5-difluorophenyl)carbamate, this section provides a detailed prediction of the expected spectroscopic data based on the analysis of its structural components. These predictions are essential for the structural verification of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 6.80-7.00 (m, 2H): Aromatic protons ortho to the carbamate group. These will appear as a multiplet due to coupling with both fluorine atoms and the meta proton.

-

δ 6.50-6.65 (m, 1H): Aromatic proton para to the carbamate group. This will appear as a triplet of triplets due to coupling with two ortho fluorine atoms and two meta protons.

-

δ 6.45 (br s, 1H): The N-H proton of the carbamate. This peak is often broad and its chemical shift can vary with concentration and solvent. It will disappear upon D₂O exchange.

-

δ 1.52 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

¹³C NMR (Predicted, 101 MHz, CDCl₃):

-

δ 164.0 (d, J ≈ 245 Hz): C-F carbons of the aromatic ring. The carbon-fluorine coupling will result in a doublet.

-

δ 152.5 (s): Carbonyl carbon of the carbamate group.

-

δ 141.0 (t, J ≈ 10 Hz): Aromatic carbon attached to the nitrogen. It will appear as a triplet due to coupling to two meta fluorine atoms.

-

δ 108.0 (d, J ≈ 25 Hz): Aromatic carbons ortho to the nitrogen.

-

δ 101.0 (t, J ≈ 25 Hz): Aromatic carbon para to the nitrogen.

-

δ 81.0 (s): Quaternary carbon of the tert-butyl group.

-

δ 28.3 (s): Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the N-H, C=O, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~3350 | N-H Stretch | Sharp, medium intensity peak.[5] |

| ~2980 | C-H Stretch (sp³) | Medium to strong peaks from the tert-butyl group. |

| ~1720 | C=O Stretch (Carbamate) | Strong, sharp peak.[6] |

| ~1540 | N-H Bend / C-N Stretch | Medium intensity peak. |

| ~1370 & ~1390 | C-H Bend (tert-butyl) | Characteristic doublet for the t-butyl group. |

| ~1160 | C-O Stretch (Carbamate) | Strong peak. |

| ~1120 & ~1330 | C-F Stretch | Strong peaks characteristic of aryl fluorides. |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern will be characteristic of the Boc-protecting group.

-

Molecular Ion (M⁺): m/z = 229.09 (for C₁₁H₁₃F₂NO₂)

-

Major Fragments:

-

m/z = 173 (M - C₄H₈): Loss of isobutylene, a characteristic fragmentation of the tert-butyl group.[7]

-

m/z = 129 (M - C₅H₈O₂): Loss of the entire Boc group to give the 3,5-difluoroaniline radical cation.

-

m/z = 57 (C₄H₉⁺): The tert-butyl cation, which is often a base peak in the mass spectra of Boc-protected compounds.

-

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

References

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved February 15, 2026, from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved February 15, 2026, from a relevant BenchChem technical guide.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 15, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved February 15, 2026, from [Link]

- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052.

- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.

- PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry.

- CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS.

- CDN. (n.d.). Infrared Spectroscopy.

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved February 15, 2026, from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved February 15, 2026, from [Link]

- Sigma-Aldrich. (n.d.). 3,5-Difluoroaniline. Retrieved February 15, 2026, from a relevant Sigma-Aldrich product page.

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences, 25(10), 5432.

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 15, 2026, from [Link]

- ResearchGate. (n.d.). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 1-14.

- PubChemLite. (n.d.). Tert-butyl n-(2-(3,5-difluorophenyl)-2-(methylamino)ethyl)carbamate.

- PMC. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 22345-22350.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 15, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved February 15, 2026, from [Link]

- ChemAxon. (n.d.). NMR Predictor.

- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

- Corin Wagen. (2023). Computational NMR Prediction: A Microreview.

- University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

-

PubChem. (n.d.). Aniline. Retrieved February 15, 2026, from [Link]

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Amanote Research. (n.d.). Quantum Chemical Prediction of the 13C NMR Shifts in.

- MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Polymers, 15(7), 1703.

- MDPI. (n.d.). Asymmetric Total Syntheses of Both Enantiomers of Plymuthipyranone B and Its Unnatural Analogues: Evaluation of anti-MRSA Activity and Its Chiral Discrimination.

- ChemScene. (n.d.). 2189684-54-4 | (S)-tert-Butyl....

- Sigma-Aldrich. (n.d.). N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide. Retrieved February 15, 2026, from a relevant Sigma-Aldrich product page.

- ResearchGate. (n.d.). Supplementary Information.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Novel Protease Inhibitors via tert-Butyl N-(3,5-difluorophenyl)carbamate Derivatives

Introduction: The Strategic Imperative for Novel Protease Inhibitors

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to countless physiological and pathological events.[1][2] The dysregulation of protease activity is a hallmark of numerous diseases, including viral infections (e.g., HIV), neurodegenerative disorders (e.g., Alzheimer's), and cancer.[1] Consequently, the development of potent and selective protease inhibitors remains a cornerstone of modern drug discovery.[3]

Within the vast chemical space of potential inhibitors, molecules incorporating a carbamate functional group have emerged as a particularly fruitful scaffold.[4][5][6] The carbamate moiety serves as a stable and effective bioisostere for the scissile peptide bond, capable of forming key hydrogen bonding interactions within the enzyme's active site.[4][5] Furthermore, its unique electronic properties allow it to act as a covalent warhead, carbamylating the catalytic serine residue in many proteases to achieve potent, often irreversible, inhibition.[7][8]

This guide focuses on a specific, high-value subclass: inhibitors derived from tert-Butyl N-(3,5-difluorophenyl)carbamate building blocks. The strategic inclusion of the 3,5-difluorophenyl group offers several distinct advantages:

-

Enhanced Binding Affinity: The fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity. The dichlorophenyl moiety, for instance, has been shown to induce significant conformational changes in the active site of the furin protease, creating a novel binding pocket.[9]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to oxidative metabolism (e.g., hydroxylation), which can improve the pharmacokinetic profile and in vivo half-life of the drug candidate.[10]

-

Modulated Lipophilicity: The difluoro-substitution increases lipophilicity, which can aid in cell membrane permeability and access to intracellular targets.[10]

This document provides a detailed exploration of the mechanistic basis, synthetic strategies, and practical laboratory protocols for creating advanced protease inhibitors from these powerful building blocks, aimed at researchers, medicinal chemists, and drug development professionals.

Mechanistic Rationale: Covalent Carbamylation of Serine Proteases

The primary mechanism of action for many carbamate-based inhibitors targeting serine proteases is the covalent modification of the enzyme's active site.[7][8] The process, known as carbamylation, effectively and often irreversibly inactivates the enzyme.

The catalytic triad of a typical serine protease (e.g., trypsin, elastase) consists of Serine, Histidine, and Aspartate residues. The histidine acts as a general base, abstracting a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity. This "activated" serine then attacks the electrophilic carbonyl carbon of the carbamate inhibitor. This nucleophilic attack leads to the formation of a transient tetrahedral intermediate, which subsequently collapses, displacing the alcohol or phenol leaving group and forming a stable, covalent carbamoyl-enzyme complex.[2][8] This effectively sequesters the key catalytic residue, rendering the protease inactive.

Caption: Covalent inhibition mechanism of serine proteases by carbamates.

Synthetic Strategy: A Modular Approach to BACE1 Inhibitors

A powerful and versatile strategy for synthesizing protease inhibitors from this class of compounds involves the stereoselective synthesis of a key chiral building block: tert-butyl-((S)-1-((S)-oxiran-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate .[11][12] This amino-epoxide serves as a versatile intermediate that can be readily elaborated into a variety of final inhibitor structures.

The overall workflow can be conceptualized in two major phases:

-

Phase 1: Synthesis of the Key Amino-Epoxide Intermediate. This phase focuses on establishing the correct stereochemistry of the two adjacent chiral centers, which is critical for potent biological activity. Asymmetric aldol reactions are a powerful tool for achieving this.[11][12]

-

Phase 2: Elaboration into the Final Inhibitor. This phase involves a modular, three-step sequence: (i) regioselective opening of the epoxide ring with a desired amine (introducing the P1' ligand), (ii) deprotection of the N-terminal amine, and (iii) coupling with a carboxylic acid derivative (introducing the P2 ligand).[11]

Caption: General synthetic workflow for protease inhibitors.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of a β-Secretase (BACE1) Inhibitor

This protocol details the conversion of the key intermediate, tert-butyl-((S)-1-((S)-oxiran-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate (Compound 4) , into a known potent BACE1 inhibitor.[11] This three-step sequence demonstrates the modularity and efficiency of the synthetic strategy.

Materials and Reagents:

-

tert-butyl-((S)-1-((S)-oxiran-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate (4 )

-

3-Methoxybenzylamine

-

Isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Isophthalic acid derivative (26 )

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes

Step 1: Epoxide Ring Opening

-

Rationale: This step introduces the P1' fragment via a nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide. Heating is required to drive the reaction to completion.

-

To a solution of the amino-epoxide 4 (1.0 eq) in isopropanol, add 3-methoxybenzylamine (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude amino alcohol product can be carried forward to the next step without further purification.

Step 2: N-Boc Deprotection

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. TFA is a strong acid that efficiently cleaves the Boc group to reveal the primary amine required for the subsequent coupling reaction.

-

Dissolve the crude amino alcohol from the previous step in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 2 hours.

-

In-Process Control: Monitor by TLC for the disappearance of the Boc-protected starting material.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (2x) to remove residual TFA. The crude amine TFA salt (25 ) is used directly in the next step.

Step 3: Amide Coupling to Furnish Final Inhibitor

-

Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating amide bond formation with the primary amine. TEA is added as a base to neutralize the TFA salt of the amine and facilitate the coupling.

-

Dissolve the isophthalic acid derivative 26 (1.0 eq) in DCM.

-

Add HATU (1.1 eq) and stir for 5 minutes to pre-activate the acid.

-

Add a solution of the crude amine 25 from Step 2 in DCM, followed by the dropwise addition of triethylamine (TEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Work-up:

-

Dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the final BACE1 inhibitor (27 ).

Data Presentation and Characterization

The successful synthesis of the target inhibitor should be confirmed by standard analytical techniques.

Table 1: Summary of Synthetic Route and Expected Outcome

| Step | Reaction Type | Key Reagents | Expected Yield (over 3 steps) | Analytical Confirmation |

| 1 | Epoxide Opening | 3-Methoxybenzylamine, IPA | N/A | MS to confirm mass of intermediate |

| 2 | Boc Deprotection | TFA, DCM | N/A | MS to confirm mass of intermediate |

| 3 | Amide Coupling | Acid 26 , HATU, TEA | ~43%[11] | ¹H NMR, ¹³C NMR, HRMS, HPLC Purity |

Expected Characterization Data for Final Inhibitor (27):

-

¹H NMR: Signals corresponding to the aromatic protons of the 3,5-difluorophenyl, 3-methoxyphenyl, and isophthalic acid moieties, as well as the aliphatic protons of the core structure.

-

HRMS (High-Resolution Mass Spectrometry): The measured m/z value should correspond to the calculated exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.

-

HPLC: Analysis should show a single major peak, indicating the purity of the final compound (typically >95% for biological testing).

Application: In Vitro Protease Inhibition Assay (General Protocol)

Once synthesized and purified, the inhibitor's potency must be evaluated. A common method is a fluorescence-based enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀).

Principle: A fluorogenic protease substrate is used, which is non-fluorescent until cleaved by the active protease. The rate of fluorescence increase is directly proportional to the enzyme's activity. The inhibitor's ability to reduce this rate is measured.

Protocol:

-

Prepare a stock solution of the synthesized inhibitor in DMSO.

-

In a 96-well microplate, perform serial dilutions of the inhibitor to create a range of concentrations.

-

Add a fixed concentration of the target protease (e.g., BACE1) to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

References

-

Novel inhibitors and activity-based probes targeting serine proteases - PMC. (2022-09-28). National Center for Biotechnology Information. [Link]

-

Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC. (2017-09-14). National Center for Biotechnology Information. [Link]

-

Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PubMed. (2017-10-25). PubMed. [Link]

-

An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. (2015-07-23). National Center for Biotechnology Information. [Link]

-

Assessment of antiprotease activity of some carbamate derivatives - PubMed. (1985-04-01). PubMed. [Link]

-

Recent Advances in Heterocyclic HIV Protease Inhibitors. (2020-03-24). MDPI. [Link]

-

Design and Synthesis of Proteinase Inhibitors - Medicinal Chemistry. (n.d.). The University of Kansas. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015-07-23). ACS Publications. [Link]

-

Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors | Semantic Scholar. (2022-08-03). Semantic Scholar. [Link]

-

Syntheses of FDA Approved HIV Protease Inhibitors - PMC. (2009-02-13). National Center for Biotechnology Information. [Link]

-

Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PubMed Central. (2007-06-19). National Center for Biotechnology Information. [Link]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry. (2018-02-22). ACS Publications. [Link]

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (2025-03-06). MDPI. [Link]

-

What are Protease Inhibitors and How Do They Work?. (2012-10-05). G-Biosciences. [Link]

-

Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. (2018-08-03). MDPI. [Link]

-

Chemical and Pharmacological Properties of Diflunisal - PubMed. (1984-01-01). PubMed. [Link]

-

Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022-04-04). ACS Publications. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (2020-09-01). National Center for Biotechnology Information. [Link]

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2024-03-01). MDPI. [Link]

Sources

- 1. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 2. mdpi.com [mdpi.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldol Reactions with tert-Butyl N-(3,5-difluorophenyl)carbamate Derivatives

Introduction: Strategic Importance of Fluorinated Carbamates in Aldol Reactions for Drug Discovery

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2][3] Its utility is profoundly expanded when integrated with strategic protecting group chemistry and the incorporation of fluorine atoms, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The tert-butyl N-(3,5-difluorophenyl)carbamate moiety is of particular interest in medicinal chemistry, with the difluorophenyl group serving as a bioisostere for various functional groups and the tert-butoxycarbonyl (Boc) group offering robust protection of the nitrogen atom.

This application note provides a detailed protocol for a diastereoselective aldol reaction involving a derivative of tert-butyl N-(3,5-difluorophenyl)carbamate. The methodologies described herein are designed for researchers and scientists in drug development seeking to synthesize chiral building blocks, such as β-hydroxy carbonyl compounds, which are pivotal intermediates for a range of therapeutics, including protease inhibitors.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into the rationale behind the choice of reagents and conditions to ensure high stereoselectivity and yield.

Reaction Schematics and Mechanistic Overview

The successful execution of an aldol reaction with a carbamate derivative first requires the generation of a nucleophilic enolate from a suitable carbonyl-containing precursor. In this protocol, we will consider a synthetic pathway where an N-acylated derivative of tert-butyl N-(3,5-difluorophenyl)carbamate is utilized to generate a titanium enolate, which then reacts with an aldehyde electrophile.

Proposed Synthetic Workflow

The overall workflow involves the preparation of an N-acetyl derivative followed by the aldol reaction.

Figure 2: Simplified mechanistic pathway of the titanium-mediated aldol addition.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| tert-Butyl N-(3,5-difluorophenyl)carbamate | >98% | Commercially available | [6] |

| Acetic Anhydride | >99% | Standard supplier | Distill before use. |

| Pyridine | Anhydrous | Standard supplier | Store over molecular sieves. |

| Titanium tetrachloride (TiCl₄) | >99% | Standard supplier | Handle under inert atmosphere. |

| Diisopropylethylamine (DIPEA) | >99.5% | Standard supplier | Distill from CaH₂ before use. |

| Aldehyde (e.g., Benzaldehyde) | >99% | Standard supplier | Purify as needed. |

| Dichloromethane (DCM) | Anhydrous | Standard supplier | Dry using a solvent purification system. |

| Saturated aqueous NH₄Cl solution | - | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard supplier |

Protocol 1: Synthesis of N-Acetyl-tert-Butyl N-(3,5-difluorophenyl)carbamate

This procedure details the N-acetylation of the starting carbamate to introduce the necessary carbonyl group for enolization.

-

To a stirred solution of tert-butyl N-(3,5-difluorophenyl)carbamate (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add acetic anhydride (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acetyl derivative.

Protocol 2: Diastereoselective Aldol Reaction

This protocol describes the titanium-mediated aldol addition of the N-acetyl derivative to an aldehyde.

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the N-acetyl-tert-butyl N-(3,5-difluorophenyl)carbamate (1.0 eq) in anhydrous dichloromethane (0.1 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add titanium tetrachloride (1.1 eq of a 1 M solution in DCM) dropwise to the stirred solution.

-

After stirring for 15 minutes, add diisopropylethylamine (1.2 eq) dropwise. The solution should turn a deep color, indicating enolate formation.

-

Stir the mixture at 0 °C for 1 hour.

-

Add the aldehyde (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

Continue stirring at 0 °C for 2-4 hours, monitoring the reaction by TLC. [4]8. Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy aldol adduct.

Characterization and Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations for Aldol Product |

| ¹H NMR | Appearance of a new methine proton signal (CH-OH) and diastereotopic methylene protons adjacent to the newly formed stereocenter. |

| ¹³C NMR | Presence of a new carbon signal corresponding to the hydroxyl-bearing carbon. |

| IR Spectroscopy | A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch, and a C=O stretch around 1700-1730 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the aldol adduct. |

Troubleshooting and Key Considerations

-

Low Yield: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the enolate and deactivate the Lewis acid. The reaction should be performed under an inert atmosphere.

-

Poor Diastereoselectivity: The reaction temperature is critical. Maintaining a low temperature throughout the addition of reagents helps to favor the formation of the more ordered transition state, leading to higher diastereoselectivity.

-

Side Reactions: The formation of self-aldol products from the aldehyde can occur. Using a slight excess of the N-acetyl derivative can help to minimize this.

Conclusion

This application note provides a comprehensive and detailed protocol for a diastereoselective aldol reaction utilizing a derivative of tert-butyl N-(3,5-difluorophenyl)carbamate. The presented workflow, from the preparation of the enolizable substrate to the execution of the key C-C bond-forming step, offers a robust methodology for the synthesis of valuable chiral building blocks for drug discovery and development. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can effectively employ this protocol to generate complex molecular structures with high stereocontrol.

References

-

Ghosh, A. K., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Tetrahedron Letters, 58(43), 4062-4065. Available at: [Link]

-

Ghosh, A. K., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Aldol reaction. Available at: [Link]

-

Chemistry LibreTexts. (2024, July 16). Aldol Reaction. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(2-(3,5-difluorophenyl)-2-(methylamino)ethyl)carbamate. Available at: [Link]

- Google Patents. (n.d.). US20100317898A1 - Novel catalyst for aldol condensation reactions.

-

Making Molecules. (2024, May 20). Aldol-like Reactions. Available at: [Link]

-

Semantic Scholar. (n.d.). Catalytic Arene-forming Aldol Condensation: Stereoselective Synthesis of Rotationally Restricted Aromatic Compounds. Available at: [Link]

-

Chemistry Steps. (2020, April 10). Intramolecular Aldol Reactions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Available at: [Link]

-

ACS Publications. (2024, June 12). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available at: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Available at: [Link]

-

MDPI. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]

-

PubChem. (n.d.). tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate. Available at: [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 19 — Aldol Condensation. Available at: [Link]

Sources

- 1. Aldol reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 129589-62-4|tert-Butyl (3,5-difluorophenyl)carbamate|BLD Pharm [bldpharm.com]

enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

This Application Note provides a rigorous, field-validated protocol for the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate (also known as erythro-N-Boc-3,5-difluorophenylalanine epoxide). This compound is a critical pharmacophore intermediate, notably utilized in the development of Beta-Secretase (BACE1) inhibitors for Alzheimer's disease and next-generation HIV protease inhibitors.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule:

-

IUPAC Name: tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

-

CAS No: 388071-27-0

-

Stereochemistry: (1S, 2S) – Syn (Erythro) configuration.[1]

-

Key Challenge: Establishing the syn-stereochemistry between the amino group and the epoxide oxygen. Standard reduction of the precursor chloromethyl ketone typically favors the anti (threo) diastereomer; therefore, chelation-controlled reduction conditions are required.

Retrosynthetic Logic: The synthesis leverages the Chiral Pool strategy, starting from commercially available (S)-N-Boc-3,5-difluorophenylalanine . The pathway follows the industrial standard "Diazoketone Route" but is modified in the reduction step to ensure syn-selectivity.

Caption: Retrosynthetic pathway highlighting the critical chelation-controlled reduction step to access the (S,S) diastereomer.

Part 2: Detailed Experimental Protocol

Step 1: Preparation of the Diazoketone

Transformation of the chiral acid to the diazoketone via a mixed anhydride.

-

Reagents: (S)-N-Boc-3,5-difluorophenylalanine (1.0 equiv), Isobutyl chloroformate (1.1 equiv), N-Methylmorpholine (NMM, 1.2 equiv), Diazomethane (excess, ~0.5 M in Et2O).[1]

-

Solvent: Tetrahydrofuran (THF), anhydrous.[1]

Protocol:

-

Dissolve (S)-N-Boc-3,5-difluorophenylalanine (10.0 g) in anhydrous THF (100 mL) under nitrogen atmosphere.

-

Cool the solution to -15 °C (salt/ice bath).

-

Add N-Methylmorpholine (NMM) dropwise. Stir for 5 minutes.

-

Add Isobutyl chloroformate dropwise, maintaining the temperature below -10 °C. A white precipitate (NMM·HCl) will form immediately. Stir for 20 minutes to ensure complete formation of the mixed anhydride.

-

Safety Critical: In a separate, polished-glass flask (no ground joints), prepare a solution of diazomethane in diethyl ether (approx. 3.0 equiv).[2] Note: Use a Diazald® generator with proper shielding.

-

Filter the mixed anhydride solution quickly through a sintered glass funnel (to remove amine salts) directly into the cold diazomethane solution (-15 °C). Alternatively, for smaller scales, the diazomethane solution can be added directly to the reaction mixture.[1]

-

Allow the mixture to warm to 0 °C and stir for 2 hours.

-

Quench: Carefully add dilute acetic acid dropwise to quench excess diazomethane (indicated by the disappearance of the yellow color and cessation of N2 evolution).

-

Workup: Wash with saturated NaHCO3, brine, dry over MgSO4, and concentrate in vacuo to yield the crude diazoketone as a yellow solid.

Step 2: Conversion to Chloromethyl Ketone (CMK)

Conversion of the diazoketone to the alpha-chloroketone.

Protocol:

-

Dissolve the crude diazoketone in diethyl ether (10 mL/g).

-

Cool to 0 °C.

-

Dropwise add 4M HCl in dioxane (1.2 equiv). Nitrogen evolution (N2) will be observed.[1]

-

Stir for 30 minutes at 0 °C until gas evolution ceases.

-

Workup: Carefully neutralize with saturated NaHCO3 solution. Extract with Ethyl Acetate (EtOAc).[2][5]

-

Dry organic layer (MgSO4) and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc to obtain the pure Chloromethyl Ketone (CMK) as a white solid.

Step 3: Diastereoselective Reduction (The Critical Step)

Stereoselective reduction to the (S,S)-chlorohydrin (Syn).[1]

-

Rationale: Standard NaBH4 reduction typically follows the Felkin-Anh model, favoring the anti-(S,R) isomer. To obtain the (S,S)-isomer (required for the (S)-epoxide), chelation control is necessary.[1] We utilize Zinc Borohydride (Zn(BH4)2).[6]

-

Reagents: ZnCl2 (anhydrous), NaBH4.[1]

Protocol:

-

Preparation of Zn(BH4)2: In a dry flask, add anhydrous ZnCl2 (1.0 equiv) and NaBH4 (2.2 equiv) to dry ether. Stir vigorously for 24 hours at room temperature. The supernatant contains Zn(BH4)2 (approx.[1] 0.15 M).

-

Dissolve the CMK (from Step 2) in dry ether and cool to -78 °C .

-

Slowly add the Zn(BH4)2 solution (1.5 equiv) dropwise.[1]

-

Stir at -78 °C for 4 hours, then allow to warm slowly to 0 °C.

-

Quench: Carefully add dilute aqueous acetic acid or KHSO4 solution.

-

Workup: Extract with ether, wash with brine, dry (Na2SO4).

-

Analysis: Check Diastereomeric Ratio (dr) by HPLC. Expect >90:10 syn:anti.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc) to isolate the major (S,S)-chlorohydrin .[1]

Step 4: Epoxide Formation

Base-mediated ring closure.

Protocol:

-

Dissolve the (S,S)-chlorohydrin in Ethanol (10 mL/g).

-

Add powdered KOH (1.5 equiv) at room temperature.

-

Stir for 1-2 hours. Monitor by TLC for disappearance of starting material.

-

Workup: Concentrate the solvent to ~20% volume. Dilute with water and extract with EtOAc.

-

Wash organic layer with water and brine. Dry over MgSO4.

-

Final Purification: Recrystallize from Isopropanol/Hexane to yield tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate .

Part 3: Critical Quality Attributes & Troubleshooting

Data Summary Table:

| Parameter | Specification | Method of Control |

| Enantiomeric Purity | > 99% ee | Start with high-quality L-Amino Acid; avoid racemization during mixed anhydride formation (keep T < -10°C). |

| Diastereomeric Ratio | > 95:5 (Syn:Anti) | Critical: Use Zn(BH4)2 at -78°C. Standard NaBH4 yields the wrong isomer. |

| Identity | 1H NMR, MS | Confirm epoxide protons (typically δ 2.7–3.0 ppm). |

| Residual Solvent | < ICH Limits | Extended drying under high vacuum. |

Troubleshooting Guide:

-

Racemization: If ee drops, ensure the mixed anhydride formation time does not exceed 20 mins and temperature is strictly controlled.

-

Poor dr (Diastereomeric Ratio): If the anti isomer is formed, the ZnCl2 used was likely wet. Use freshly fused ZnCl2 or commercial anhydrous solutions.

-

Incomplete Epoxidation: If chlorohydrin remains, increase the equivalents of KOH or switch to KOH in MeOH.

Part 4: Process Visualization

Caption: Step-by-step reaction workflow emphasizing the critical stereocontrol point at Step 4.

References

-

Stereoselective Synthesis of Amino Epoxides

-

General Protocol for Amino Acid Diazoketones

- Title: Synthesis of N-Boc-L-phenylalanine chloromethyl ketone.

- Source: Organic Syntheses.

-

URL:[Link]

-

Chelation Controlled Reduction (Zn(BH4)2)

-

Compound Data & Safety

Sources

- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. tdcommons.org [tdcommons.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

Synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate: An Application Note and Laboratory Protocol

This technical guide provides a detailed protocol for the laboratory-scale synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Fluorinated Carbamates in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. The 3,5-difluorophenyl motif is a common feature in a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. Consequently, tert-Butyl N-(3,5-difluorophenyl)carbamate serves as a crucial building block for the synthesis of complex molecules, particularly in the development of protease inhibitors and other therapeutic agents.[1][2]

Synthetic Strategy: The Chemistry of Boc Protection

The synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate is achieved through the N-acylation of 3,5-difluoroaniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3,5-difluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of the stable carbamate product and the release of tert-butanol and carbon dioxide as byproducts. The use of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by deprotonating the aniline nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate, including reagent quantities, reaction conditions, and purification procedures.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Difluoroaniline | 129.11 | 5.0 g | 38.7 mmol |

| Di-tert-butyl dicarbonate | 218.25 | 9.3 g | 42.6 mmol |

| Triethylamine (TEA) | 101.19 | 6.0 mL | 43.0 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

| Hexanes | - | For recrystallization | - |

| Ethyl Acetate | - | For recrystallization | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoroaniline (5.0 g, 38.7 mmol) and dichloromethane (100 mL).

-

Stir the mixture at room temperature until the aniline is completely dissolved.

-

Add triethylamine (6.0 mL, 43.0 mmol) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (9.3 g, 42.6 mmol) portion-wise over 10-15 minutes. Gas evolution (CO₂) will be observed.

-

-

Reaction:

-

After the addition of di-tert-butyl dicarbonate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 12-16 hours (overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Characterization of tert-Butyl N-(3,5-difluorophenyl)carbamate

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected to be in the range of 80-85 °C.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.00-6.90 (m, 2H, Ar-H)

-

δ 6.65-6.55 (m, 1H, Ar-H)

-

δ 6.50 (br s, 1H, NH)

-

δ 1.52 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 163.0 (d, J = 245 Hz, C-F)

-

δ 152.5 (C=O)

-

δ 141.0 (t, J = 14 Hz, C-N)

-

δ 108.0 (d, J = 20 Hz, C-H)

-

δ 100.0 (t, J = 26 Hz, C-H)

-

δ 81.0 (C(CH₃)₃)

-

δ 28.3 (C(CH₃)₃)

-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

3,5-Difluoroaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate. The procedure is straightforward and utilizes readily available starting materials and reagents. The successful synthesis and characterization of this important building block will enable researchers to advance their drug discovery and development programs.

References

-

Ghosh, A. K., Cárdenas, E. L., & Brindisi, M. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Tetrahedron Letters, 58(43), 4062–4065. [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

- 1. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl N-(3,5-difluorophenyl)carbamate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BOC-DFA-PUR-001

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your synthesis of tert-butyl N-(3,5-difluorophenyl)carbamate (Boc-protected 3,5-difluoroaniline) has resulted in a mixture containing unreacted starting material, excess anhydride, or "double-protected" side products.

This guide is not a generic textbook entry. It is a troubleshooting workflow designed to address the specific physicochemical challenges of electron-deficient anilines . 3,5-Difluoroaniline is a significantly weaker base (

Quick Reference: Impurity Profile & Removal Strategy

| Impurity Type | Chemical Identity | Physicochemical Property | Recommended Removal Strategy |

| Starting Material | 3,5-Difluoroaniline | Weak Base ( | Method A: Controlled Acid Wash (0.5 M HCl) |

| Reagent | Di-tert-butyl dicarbonate (Boc | Lipophilic / Non-polar | Method B: Amine Scavenging (DMAPA) |

| Side Product | N,N-Di-Boc-3,5-difluoroaniline | Highly Lipophilic | Method C: Column Chromatography or Selective Hydrolysis |

| By-product | tert-Butanol | Volatile Polar | Method D: High-Vacuum Evaporation / Azeotrope |

Troubleshooting Modules

Module 1: Removing Excess Boc Anhydride (Boc O)

The Issue: "I see a persistent spot on TLC near the solvent front, or my NMR shows a messy aliphatic region."

The Science: Boc

The Solution: Chemical Scavenging

We utilize a nucleophilic amine to convert the lipophilic Boc

Protocol:

-

Add Scavenger: To your reaction mixture (in DCM or EtOAc), add 0.5 – 1.0 equivalents (relative to excess Boc

O) of -

Stir: Agitate at room temperature for 15–30 minutes.

-

Mechanism:[1] DMAPA attacks Boc

O to form a Boc-protected amine with a tertiary amine tail.

-

-

Acid Wash: Wash the organic layer with dilute acid (10% Citric Acid or 0.5 M HCl).

-

Result: The DMAPA-Boc adduct becomes protonated (positive charge) and partitions into the aqueous layer. Your product remains in the organic layer.[2]

-

Citation: This "catch and release" scavenging technique is a standard industrial method for anhydride removal [1, 2].

Module 2: Removing Unreacted 3,5-Difluoroaniline

The Issue: "I washed with 1M HCl, but the starting aniline is still there."

The Science: This is the most common failure point. 3,5-Difluoroaniline is electron-poor due to the two fluorine atoms. It is such a weak base that it resists protonation. If you use a weak acid (like acetic acid), it won't protonate. If you use a strong acid (like 3M HCl), you risk cleaving the Boc group from your product.

The Solution: The "Cold & Fast" Strong Acid Wash

You need an acid strong enough to protonate the weak aniline (

Protocol:

-

Cool Down: Chill your organic phase (EtOAc is preferred over DCM for better phase separation) to 0–5 °C.

-

Prepare Acid: Use 0.5 M to 1.0 M HCl . Do not use concentrated acid.

-

Rapid Extraction: Perform the wash quickly (contact time < 2 minutes).

-

Quench: Immediately wash the organic layer with Saturated NaHCO

to neutralize any residual acid. -

Validation: Check TLC. If aniline persists, the partition coefficient is unfavorable. You must switch to Column Chromatography (Hexane/EtOAc).

Expert Insight: Unlike standard anilines, fluorinated anilines often require chromatography because the salt equilibrium in water is poor [3].

Module 3: The "Double Boc" Problem

The Issue: "I have a new spot running higher (more non-polar) than my product."

The Science: Anilines can react twice with Boc

The Solution: Selective Hydrolysis The second Boc group is sterically crowded and electronically destabilized, making it much more labile to base than the first Boc group.

Protocol:

-

Dissolve the crude mixture in Methanol (MeOH).

-

Add 2–3 equivalents of NaOH or K

CO -

Heat to mild reflux (50–60 °C) for 1–2 hours.

-

Monitor: The top spot (Di-Boc) should disappear, converting back to the desired Mono-Boc product.

-

Workup: Evaporate MeOH, dilute with water, and extract with EtOAc.

Visual Workflow: Purification Decision Matrix

The following diagram illustrates the logical flow for purifying your crude reaction mixture.

Figure 1: Step-by-step decision tree for isolating pure Boc-protected fluoroaniline.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove impurities? A: Absolutely not. TFA (Trifluoroacetic acid) is the specific reagent used to remove the Boc group [4]. Any contact with TFA will destroy your product and revert it to the starting aniline.

Q: My product is a solid. Can I just recrystallize it? A: Yes, this is often the best method if the crude purity is >80%.

-

Solvent System: Dissolve in a minimum amount of hot Ethyl Acetate (or Toluene). Slowly add Hexane (or Heptane) until cloudy. Cool to 4 °C.

-

Note: If significant Boc

O remains, it may co-crystallize. Use the DMAPA wash (Module 1) before crystallization.

Q: Why is the product pink/brown? A: Anilines and their derivatives are prone to oxidation, forming colored "azo" or "quinone-like" impurities.

-

Fix: Dissolve the product in EtOAc and treat with Activated Charcoal (5% w/w) for 30 minutes. Filter through a Celite pad. This usually removes the color bodies.

References

-

Sigma-Aldrich.Application Note – N-Boc protection.

O using scavengers). -

Reddit r/OrganicChemistry. Removal of excess boc anhydride. (Community consensus on DMAPA/imidazole scavenging methods).

-

ResearchGate. How do I remove aniline from the reaction mixture? (Expert discussion on acid washing weak bases and anilines).

-

Common Organic Chemistry. Boc Deprotection (TFA). (Standard protocols for Boc removal demonstrating sensitivity to TFA).

-

GuideChem. 3,5-Difluoroaniline Properties (pKa and Solubility).

Sources

scaling up the synthesis of tert-Butyl N-(3,5-difluorophenyl)carbamate

Technical Support Center: Scale-Up Synthesis Guide Ticket ID: #SC-BOC-35DF Subject: Scaling up tert-Butyl N-(3,5-difluorophenyl)carbamate synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Process Chemistry Support Hub

You have reached the Tier 3 Technical Support desk. Based on your inquiry, you are attempting to scale the Boc-protection of 3,5-difluoroaniline from bench (gram) to pilot (kilogram) scale.

This transformation presents a specific conflict in process chemistry: Nucleophilicity vs. Thermal Stability.

-

The Problem: The electron-withdrawing fluorine atoms at the 3,5-positions significantly reduce the nucleophilicity of the aniline, often requiring heat to drive the reaction.

-

The Hazard: The reagent, Di-tert-butyl dicarbonate (Boc₂O), is thermally unstable and generates gas (CO₂/isobutylene) upon decomposition, creating a pressurization risk on scale.[1]

This guide replaces standard "recipe" protocols with a troubleshooting-first approach, designed to prevent thermal runaway and ensure high purity without chromatography.

Module 1: Reaction Kinetics & Catalysis

User Question: The reaction is sluggish at room temperature, but I’m afraid to heat it due to Boc₂O off-gassing. How do I accelerate this safely?

Technical Response: You are observing the "electronic drag" of the fluorine substituents. Unsubstituted aniline reacts with Boc₂O in hours; 3,5-difluoroaniline can take days. To solve this without dangerous heating, you must switch from a thermal-driving force to a catalytic-driving force .

Recommended Protocol: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1][2] It attacks Boc₂O to form a highly electrophilic N-acylpyridinium salt, which is orders of magnitude more reactive toward the poor nucleophile (the aniline) than Boc₂O itself.

Mechanism of Action (The "Why")

The following diagram illustrates the catalytic cycle you are leveraging. Note that DMAP is regenerated, meaning you only need 1–5 mol%.[1]

Figure 1: DMAP-catalyzed acyl transfer cycle.[1] The N-Boc-pyridinium intermediate overcomes the low nucleophilicity of the fluorinated aniline.

Module 2: Process Safety & Exotherm Management

User Question: I observed a delayed exotherm on the 100g scale. How do I prevent a runaway on the 5kg scale?

Technical Response: Delayed exotherms are characteristic of "accumulation" issues.[1] If you add Boc₂O faster than it reacts (due to the slow kinetics of the fluorinated aniline), you accumulate unreacted reagent.[1] Once the reaction "kicks" (often when temperature rises slightly), all that accumulated energy releases at once.[1]

Critical Safety Parameters:

| Parameter | Specification | Reason |

| Dosing Strategy | Semi-Batch | Do NOT add Boc₂O all at once. Add as a solution over 2–4 hours. |

| Temperature Limit | < 50°C | Boc₂O onset of decomposition is ~65°C. Keep T_internal < 50°C. |

| Gas Venting | Open System | Reaction generates CO₂.[1][3] Ensure reactor is vented to a scrubber, not sealed.[1] |

| Solvent Choice | Toluene or 2-MeTHF | Avoid DCM (low boiling point).[1] Toluene allows higher process safety margins.[1] |

Troubleshooting The "Runaway" Scenario: If T_internal rises > 5°C above setpoint during addition:

-

Stop Addition immediately.

-

Increase Agitation (mass transfer limits can cause hot spots).[1]

-

Do NOT cool rapidly unless T approaches 60°C. Over-cooling stalls the reaction, leading to more accumulation.[1]

Module 3: Workup & Isolation (Chromatography-Free)

User Question: My crude product is an oil that refuses to crystallize. I cannot run a 5kg column. How do I isolate the solid?

Technical Response: Boc-protected anilines are often lipophilic oils in crude form due to impurities (Boc₂O, t-BuOH).[1] The 3,5-difluoro substitution pattern aids crystallinity, but you must remove the "solubility bridges."

The "Solvent Swap" Protocol: Do not attempt to crystallize directly from the reaction mixture. Use a solvent displacement method.[1]

Figure 2: Workup workflow designed to remove DMAP and crystallize the product without chromatography.

Specific Troubleshooting for "Oiling Out":

-

Seed Crystals: If you have any solid from a previous small batch, add 0.1 wt% seed at the cloud point (approx 35–40°C).[1]

-

Impurity Purge: If the oil persists, wash the organic layer with 10% imidazole (aq) .[1] This selectively hydrolyzes excess Boc₂O into water-soluble byproducts, cleaning the organic phase and triggering crystallization.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use aqueous base (Schotten-Baumann conditions) to avoid organic solvents? A: Not recommended for this substrate. The 3,5-difluoroaniline is highly hydrophobic. In a biphasic water/organic system, the reaction rate will be glacial due to poor phase transfer. Homogeneous organic conditions (Toluene/THF) are superior for scale.[1]

Q: Why is my yield low (60-70%)? A: Check your "Boc₂O Quality." Boc₂O degrades by moisture.[1] If your bottle was opened previously, it may be mostly t-BuOH.

-

Diagnostic: Run a proton NMR of your reagent.[1][4] If the t-butyl peak is split or shifted, discard.

-

Fix: Use 1.2 – 1.5 equivalents of Boc₂O to account for moisture hydrolysis and the slow reaction rate.